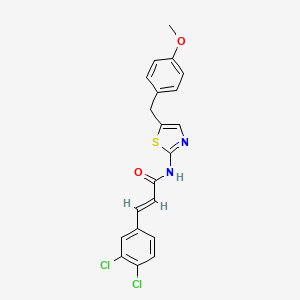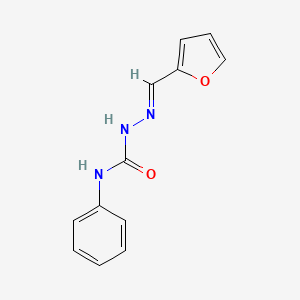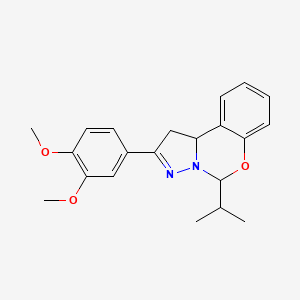![molecular formula C8H6N8 B11972239 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 3544-13-6](/img/structure/B11972239.png)
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry. The compound consists of a phenyl ring substituted with two tetrazole groups, making it a unique structure with potential for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole can be approached through several methods. One common method involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for 12 hours . Another approach involves the use of triethyl orthoformate and sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert tetrazoles to their corresponding amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a bioisostere for carboxylic acids, enhancing the stability and bioavailability of pharmaceutical compounds.
Medicine: Exhibits various biological activities, including antibacterial, antifungal, and antitumor properties.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to oxidation
Wirkmechanismus
The mechanism of action of 5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole involves its interaction with molecular targets through receptor-ligand interactions. The planar structure of the tetrazole ring allows for effective stabilization of electrostatic repulsion by delocalizing electrons. This property enhances the compound’s ability to penetrate cell membranes and interact with specific receptors, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyltetrazole: Similar structure but with only one tetrazole group.
1,2,4-Triazole Derivatives: Share similar nitrogen-rich heterocyclic structures but differ in the number and arrangement of nitrogen atoms
Uniqueness
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is unique due to its dual tetrazole groups, which confer enhanced stability and biological activity compared to similar compounds. This dual substitution allows for more versatile applications in various fields .
Eigenschaften
CAS-Nummer |
3544-13-6 |
|---|---|
Molekularformel |
C8H6N8 |
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H6N8/c1-2-5(7-9-13-14-10-7)4-6(3-1)8-11-15-16-12-8/h1-4H,(H,9,10,13,14)(H,11,12,15,16) |
InChI-Schlüssel |
JUWKXYNFODBPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NNN=N2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)


![3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11972176.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972180.png)


![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide](/img/structure/B11972202.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11972208.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972212.png)
![(2E)-6-Benzyl-2-[4-(isopentyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11972216.png)
![4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B11972222.png)


